molecular formula C13H9F2NOS B11469686 7-(2,4-difluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-(2,4-difluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11469686
M. Wt: 265.28 g/mol
InChI Key: VBNMRLWUWZAZBO-UHFFFAOYSA-N
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Description

7-(2,4-DIFLUOROPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a heterocyclic compound that features a thieno[3,2-b]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluorophenyl group enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-DIFLUOROPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a 2,4-difluorophenyl-substituted thiophene, the compound can be synthesized through a series of reactions involving halogenation, nucleophilic substitution, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of catalysts and specific reaction conditions to ensure high efficiency and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-DIFLUOROPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-(2,4-DIFLUOROPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 7-(2,4-DIFLUOROPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The difluorophenyl group enhances its binding affinity and specificity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2,3-DIFLUOROPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE
  • 7-(2,5-DIFLUOROPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE

Uniqueness

7-(2,4-DIFLUOROPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is unique due to the specific positioning of the difluorophenyl group, which influences its chemical reactivity and biological activity. This positioning can result in different binding affinities and selectivities compared to similar compounds, making it a valuable molecule for targeted research and applications.

Properties

Molecular Formula

C13H9F2NOS

Molecular Weight

265.28 g/mol

IUPAC Name

7-(2,4-difluorophenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C13H9F2NOS/c14-7-1-2-8(10(15)5-7)9-6-12(17)16-11-3-4-18-13(9)11/h1-5,9H,6H2,(H,16,17)

InChI Key

VBNMRLWUWZAZBO-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CS2)NC1=O)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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